2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety, an imidazolidinone ring, and a pyridinylmethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.
Coupling Reactions: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the imidazolidinone ring and the pyridinylmethylacetamide group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated imidazolidinone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features suggest it might interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin moiety could play a role in binding to hydrophobic pockets, while the imidazolidinone ring might interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in the rest of its structure.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Another similar compound with a different imidazole derivative.
Uniqueness
The uniqueness of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-18(21-12-14-2-1-5-20-11-14)13-22-6-7-23(19(22)25)15-3-4-16-17(10-15)27-9-8-26-16/h1-5,10-11H,6-9,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACHGKJGJGUPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CN=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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